molecular formula C6H11NSSn B13996974 Trimethyl(1,3-thiazol-4-yl)stannane

Trimethyl(1,3-thiazol-4-yl)stannane

Cat. No.: B13996974
M. Wt: 247.94 g/mol
InChI Key: VHJCCUHGYFGVCO-UHFFFAOYSA-N
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Description

Trimethyl(1,3-thiazol-4-yl)stannane is a specialist organotin reagent with the molecular formula C6H11NSSn . It belongs to a class of compounds highly valued in synthetic organic chemistry as versatile building blocks for constructing complex molecules via cross-coupling reactions, most notably the Stille reaction. In these transformations, the stannane acts as a nucleophilic partner, transferring the 1,3-thiazol-4-yl group to an electrophilic coupling partner, such as an aryl or vinyl halide, in the presence of a palladium catalyst. The 1,3-thiazole (thiazole) core is a privileged heterocycle in medicinal and materials chemistry, featured in a wide range of biologically active molecules and functional materials . Consequently, this compound provides researchers with a critical tool for the efficient introduction of the thiazole heterocycle into target structures, enabling the exploration of new chemical space in drug discovery and materials science. As with all organotin compounds, appropriate safety precautions must be observed during handling due to potential toxicity. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H11NSSn

Molecular Weight

247.94 g/mol

IUPAC Name

trimethyl(1,3-thiazol-4-yl)stannane

InChI

InChI=1S/C3H2NS.3CH3.Sn/c1-2-5-3-4-1;;;;/h2-3H;3*1H3;

InChI Key

VHJCCUHGYFGVCO-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CSC=N1

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The preparation of this compound typically involves the introduction of the trimethylstannyl group at the 4-position of the thiazole ring. The main approaches include:

SRN1 Photostimulated Reaction with Halo-Thiazoles

One effective method to synthesize trimethylarylstannanes, which can be adapted for thiazole derivatives, is the SRN1 (radical nucleophilic substitution) reaction. This involves:

  • Reacting halo-substituted thiazoles (e.g., 4-chlorothiazole) with trimethylstannyl anions (Me3Sn−) in liquid ammonia.
  • Photostimulation (UV light) initiates the SRN1 radical chain reaction, facilitating substitution of the halogen with the trimethylstannyl group.
  • The reaction proceeds under mild conditions and can be followed by palladium-catalyzed cross-coupling to further functionalize the stannylated product.

This approach has been demonstrated to be versatile, allowing the synthesis of tri-substituted stannanes and heteroaryl stannanes with good yields (60–80%) without harsh conditions.

Palladium-Catalyzed Stille Cross-Coupling Approach

This compound can be prepared via palladium-catalyzed coupling reactions starting from halo-thiazoles and trimethylstannyl reagents:

  • A typical procedure involves reacting 4-halothiazole with trimethylstannyl lithium or sodium reagents in the presence of Pd(PPh3)4 or Pd(PPh3)2Cl2 catalysts.
  • The reaction is usually conducted in polar aprotic solvents such as DMF or THF at elevated temperatures (60–100 °C).
  • This method allows selective stannylation at the 4-position of the thiazole ring, yielding the desired trimethylstannyl thiazole in moderate to high yields (60–85%).

Direct Stannylation Using Organotin Reagents in DMF

An alternative method involves direct reaction of 4-halothiazole derivatives with trimethylstannyl reagents in anhydrous DMF:

  • For example, tributylstannyl thiazole can be converted to the trimethylstannyl analogue by ligand exchange or transmetalation reactions.
  • The reaction is performed under inert atmosphere at room temperature or slightly elevated temperatures.
  • Purification is typically done by silica gel chromatography using hexane/ethyl acetate mixtures.
  • This method yields viscous oils of this compound with yields around 60–70%.

Multi-Step Synthesis Involving Thiazole Formation Followed by Stannylation

Some synthetic routes involve constructing the thiazole ring first, then introducing the trimethylstannyl group:

  • Starting from substituted nitriles or thioamides, thiazole rings are formed via cyclization reactions.
  • Subsequent stannylation is achieved by reacting the preformed thiazole with trimethylstannyl reagents under palladium catalysis or nucleophilic substitution conditions.
  • This method allows for the introduction of various substituents on the thiazole ring before stannylation, enabling structural diversity.

Comparative Data Table of Preparation Methods

Method Starting Material Reaction Conditions Catalyst/ Reagents Solvent Yield (%) Notes
SRN1 photostimulated substitution 4-Halo-thiazole Liquid ammonia, UV light, room temp Me3SnNa (trimethylstannyl sodium) Liquid ammonia 60–80 Mild, radical mechanism, versatile
Pd-catalyzed Stille cross-coupling 4-Halo-thiazole 60–100 °C, 2–6 h Pd(PPh3)4 or Pd(PPh3)2Cl2 DMF or THF 60–85 Selective, widely used in organotin chemistry
Direct stannylation via ligand exchange Tributylstannyl thiazole Room temp to 50 °C, inert atmosphere None or mild base Anhydrous DMF 60–70 Requires careful purification
Multi-step synthesis (thiazole formation + stannylation) Nitriles/thioamides Multi-step, includes cyclization and stannylation Pd catalysts or nucleophiles Various 50–75 Allows functional group diversity

Chemical Reactions Analysis

Types of Reactions: Trimethyl(1,3-thiazol-4-yl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Mechanism of Action

The mechanism of action of Trimethyl(1,3-thiazol-4-yl)stannane involves its interaction with biological molecules. The thiazole ring can engage in various biochemical pathways, while the trimethylstannyl group can modulate the compound’s reactivity and binding affinity. The compound may target specific enzymes or receptors, leading to alterations in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Organotin Compounds with Heterocyclic Substituents

Trimethyl(1,3-thiazol-4-yl)stannane can be compared to other heterocycle-bearing organotin compounds, such as tributylfluoro stannane polymers (CAS 27615-98-1). The latter features fluorinated alkyl chains, which confer distinct stability and hydrophobicity, whereas the thiazole ring in the target compound introduces polarity and π-conjugation. This difference impacts reactivity: the thiazole’s nitrogen atom may facilitate coordination to metal catalysts, enhancing catalytic efficiency in cross-coupling reactions compared to fluorinated analogs .

Table 1: Key Differences in Organotin Compounds
Property This compound Tributylfluoro Stannane Polymers
Substituent Thiazole (S/N heterocycle) Fluoroalkyl chains
Reactivity High (nucleophilic tin) Moderate (inert fluorinated groups)
Applications Catalysis, drug synthesis Water-repellent materials

Lead-Based Analogues

Tetraalkyl lead compounds (e.g., tert-butyl(trimethyl)plumbane, CAS 32997-03-8) share structural similarities but differ in toxicity and environmental impact. Lead compounds are largely phased out due to neurotoxicity, whereas organotin derivatives like this compound are less toxic and more environmentally viable for industrial applications. The thiazole group further differentiates its electronic properties from simpler alkyl-lead compounds .

Thiophene-Containing Organometallics

Thiophene derivatives (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, ) are pharmacologically relevant but lack the tin center critical for cross-coupling.

Table 2: Thiazole vs. Thiophene Derivatives
Feature Thiazole Derivatives Thiophene Derivatives
Heteroatoms S, N S
Electronic Effects Polar, π-deficient Aromatic, less polar
Bioactivity Enhanced coordination capacity Moderate ligand properties

Limitations and Contradictions

For instance, while fluorinated stannanes () are thermally stable, the thiazole’s polarity might reduce the target compound’s stability under acidic conditions—a hypothesis needing experimental validation.

Biological Activity

Trimethyl(1,3-thiazol-4-yl)stannane is an organotin compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound features a thiazole ring substituted with a trimethylstannyl group. The synthesis typically involves the reaction of 4-bromo-1,3-thiazole with trimethyltin chloride in the presence of a palladium catalyst under inert conditions. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds containing thiazole rings often demonstrate efficacy against various bacterial strains. The mechanism of action may involve the disruption of bacterial cell membranes or interference with essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, thiazole derivatives have been identified as promising candidates in targeting specific cancer-related proteins. A study found that certain thiazole derivatives inhibited the activity of Pin1, a protein implicated in cancer progression, with IC50 values in the low micromolar range . This suggests that this compound could serve as a lead compound for developing anticancer agents.

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural features. Modifications at various positions on the thiazole ring can enhance or diminish their biological potency. For example, substituents that act as electron-withdrawing groups at specific positions have been shown to improve antimalarial activity . Understanding these relationships is crucial for optimizing the design of new therapeutic agents based on this compound.

Case Studies

Several case studies highlight the biological efficacy of thiazole derivatives:

  • Antimicrobial Activity : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that those with specific substitutions exhibited enhanced antibacterial properties.
  • Anticancer Studies : In vitro assays demonstrated that certain thiazole compounds significantly inhibited cancer cell proliferation while maintaining low cytotoxicity towards normal cells .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, a comparative analysis can be useful:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundModerateSignificantUnique trimethylstannyl group
Trimethyl(1,3-thiazol-2-yl)stannaneLowModerateDifferent substitution pattern
2-TrimethylsilylstannylthiazoleHighLowSilyl group instead of stannyl

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